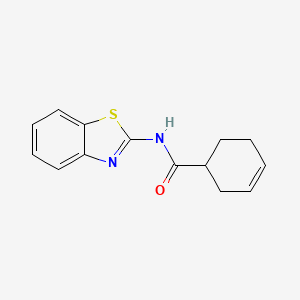![molecular formula C17H18N2O3S B13372416 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13372416.png)
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 4-methoxy-2,3-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves methylation of the benzimidazole nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Reduction: Formation of 1-[(4-methoxy-2,3-dimethylphenyl)thio]-2-methyl-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-pyrazole
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-12(2)17(10-9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
InChI Key |
XDWOAKMNBADMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13372340.png)
![6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide](/img/structure/B13372345.png)
![2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B13372352.png)
![3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372365.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)
![Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13372390.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372415.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13372425.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B13372428.png)
